molecular formula C10H10N2O B2778728 (2E)-2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate CAS No. 1321111-54-9

(2E)-2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate

Cat. No.: B2778728
CAS No.: 1321111-54-9
M. Wt: 174.203
InChI Key: BKFOLPLGOGKAKR-XYOKQWHBSA-N
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Description

(2E)-2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a benzylidene group attached to a pyrazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate typically involves the condensation of benzaldehyde with 5-oxopyrazolidin-2-ium-1-ide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce benzyl derivatives.

Scientific Research Applications

(2E)-2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes or receptors, modulating their activity. The pyrazolidinone ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolidinone Derivatives: Compounds with similar pyrazolidinone rings but different substituents.

    Benzylidene Compounds: Molecules with benzylidene groups attached to different core structures.

Uniqueness

(2E)-2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate is unique due to its specific combination of a benzylidene group and a pyrazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E)-2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFOLPLGOGKAKR-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](=CC2=CC=CC=C2)N=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/[N+](=C\C2=CC=CC=C2)/N=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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